molecular formula C14H21N3O4S B1399358 3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid CAS No. 1316222-87-3

3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid

Cat. No.: B1399358
CAS No.: 1316222-87-3
M. Wt: 327.4 g/mol
InChI Key: TVZXLKRWNQRBEJ-UHFFFAOYSA-N
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Description

3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid is a complex organic compound featuring a pyrimidine ring substituted with a piperidine moiety and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution with Piperidine: The piperidine moiety is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the piperidine, making it a good nucleophile.

    Attachment of the Propanoic Acid Group: The final step involves the attachment of the propanoic acid group, which can be done through a coupling reaction using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, where the methylsulfonyl group can be oxidized to a sulfone.

    Reduction: Reduction reactions can target the pyrimidine ring or the propanoic acid group, potentially converting the carboxylic acid to an alcohol.

    Substitution: The compound can participate in various substitution reactions, especially at the pyrimidine ring, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation might involve alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, 3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, the piperidine moiety may interact with neurotransmitter receptors, while the pyrimidine ring could inhibit certain enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)butanoic acid: Similar structure but with a butanoic acid group instead of propanoic acid.

    3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)acetic acid: Similar structure but with an acetic acid group instead of propanoic acid.

Uniqueness

The uniqueness of 3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[2-methyl-6-(1-methylsulfonylpiperidin-3-yl)pyrimidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-10-15-12(5-6-14(18)19)8-13(16-10)11-4-3-7-17(9-11)22(2,20)21/h8,11H,3-7,9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZXLKRWNQRBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C2CCCN(C2)S(=O)(=O)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid
Reactant of Route 2
3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid
Reactant of Route 3
3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid
Reactant of Route 5
3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid
Reactant of Route 6
3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid

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